molecular formula C21H32O4 B14437686 [(1S,2S,8S,11R,12S,15S,16S)-2,16-dimethyl-6-oxo-5-oxatetracyclo[9.7.0.02,8.012,16]octadecan-15-yl] acetate CAS No. 76043-47-5

[(1S,2S,8S,11R,12S,15S,16S)-2,16-dimethyl-6-oxo-5-oxatetracyclo[9.7.0.02,8.012,16]octadecan-15-yl] acetate

Cat. No.: B14437686
CAS No.: 76043-47-5
M. Wt: 348.5 g/mol
InChI Key: KYLAWUZKSAORIX-HGDYXINXSA-N
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Description

[(1S,2S,8S,11R,12S,15S,16S)-2,16-dimethyl-6-oxo-5-oxatetracyclo[97002,8012,16]octadecan-15-yl] acetate is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2S,8S,11R,12S,15S,16S)-2,16-dimethyl-6-oxo-5-oxatetracyclo[9.7.0.02,8.012,16]octadecan-15-yl] acetate typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tetracyclic core, followed by functional group modifications to introduce the acetate moiety. Specific reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

[(1S,2S,8S,11R,12S,15S,16S)-2,16-dimethyl-6-oxo-5-oxatetracyclo[9.7.0.02,8.012,16]octadecan-15-yl] acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

[(1S,2S,8S,11R,12S,15S,16S)-2,16-dimethyl-6-oxo-5-oxatetracyclo[9.7.0.02,8.012,16]octadecan-15-yl] acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1S,2S,8S,11R,12S,15S,16S)-2,16-dimethyl-6-oxo-5-oxatetracyclo[9.7.0.02,8.012,16]octadecan-15-yl] acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies on its molecular targets and pathways are essential to fully understand its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1S,2S,8S,11R,12S,15S,16S)-2,16-dimethyl-6-oxo-5-oxatetracyclo[97002,8012,16]octadecan-15-yl] acetate is unique due to its specific tetracyclic structure and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

76043-47-5

Molecular Formula

C21H32O4

Molecular Weight

348.5 g/mol

IUPAC Name

[(1S,2S,8S,11R,12S,15S,16S)-2,16-dimethyl-6-oxo-5-oxatetracyclo[9.7.0.02,8.012,16]octadecan-15-yl] acetate

InChI

InChI=1S/C21H32O4/c1-13(22)25-18-7-6-16-15-5-4-14-12-19(23)24-11-10-20(14,2)17(15)8-9-21(16,18)3/h14-18H,4-12H2,1-3H3/t14-,15-,16-,17-,18-,20-,21-/m0/s1

InChI Key

KYLAWUZKSAORIX-HGDYXINXSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCOC(=O)C4)C)C

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCOC(=O)C4)C)C

Origin of Product

United States

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